5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole
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Overview
Description
5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole is a heterocyclic compound featuring a bromomethyl group attached to a cyclopropyl-substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl ketone with a brominating agent, followed by cyclization with an appropriate nitrogen source to form the oxazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxazole-based compounds .
Scientific Research Applications
5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can modulate various biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
5-Bromoisatins: These compounds also contain a bromine atom and an oxazole ring but differ in their substitution patterns and biological activities.
Cyclopropyl Methyl Bromide Derivatives: These compounds share the cyclopropyl and bromomethyl groups but have different core structures.
Uniqueness: 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-(bromomethyl)-2-cyclopropyl-1,3-oxazole |
InChI |
InChI=1S/C7H8BrNO/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3H2 |
InChI Key |
PZBHIIZWTCMTJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(O2)CBr |
Origin of Product |
United States |
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